molecular formula C11H10BrN3O B421493 3-(4-Bromoanilino)-2-cyano-2-butenamide

3-(4-Bromoanilino)-2-cyano-2-butenamide

Cat. No.: B421493
M. Wt: 280.12g/mol
InChI Key: SAIJMNWJQVBOJY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromoanilino)-2-cyano-2-butenamide (IUPAC name: (E)-3-(4-bromoanilino)-2-cyanoprop-2-enamide) is a synthetic organic compound characterized by a conjugated enamide backbone substituted with a cyano group and a 4-bromoanilino moiety. Its molecular formula is C₁₁H₁₀BrN₃O, with a molecular weight of 280.13 g/mol (calculated from the formula). This compound is primarily utilized as a pharmaceutical intermediate, particularly in medicinal chemistry and drug discovery, due to its structural versatility and reactivity .

Key properties include:

  • Purity: >99% (as supplied by SynHet, a professional manufacturer)
  • Storage: Stable at room temperature under non-hazardous conditions
  • Applications: Intermediate for synthesis, medicinal chemistry, and biotechnology .

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12g/mol

IUPAC Name

(E)-3-(4-bromoanilino)-2-cyanobut-2-enamide

InChI

InChI=1S/C11H10BrN3O/c1-7(10(6-13)11(14)16)15-9-4-2-8(12)3-5-9/h2-5,15H,1H3,(H2,14,16)/b10-7+

InChI Key

SAIJMNWJQVBOJY-JXMROGBWSA-N

SMILES

CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)Br

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NC1=CC=C(C=C1)Br

Canonical SMILES

CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 3-(4-Bromoanilino)-2-cyano-2-butenamide but exhibit distinct functional groups and applications:

Compound Name Structural Features Molecular Weight (g/mol) Key Applications Notable Properties
This compound Cyano group, enamide backbone, 4-bromoaniline substituent 280.13 Pharmaceutical intermediates, medicinal chemistry High purity (>99%), room-temperature stability
Benzyl 2-(4-bromoanilino)-4,4-dimethyl-6-oxocyclohex-1-enecarbodithioate Dithiocarboxylate group, cyclohexenone ring 459.03 Synthesis of heterocyclic compounds, biological activity studies Used in glycosylation studies; crystallizes in triclinic polymorph
3-[(4-Bromoanilino)carbonyl]prop-2-enoic acid Carboxylic acid group, α,β-unsaturated ketone ~270 (estimated) Biological activity research (e.g., enzyme inhibition) Enhanced solubility in polar solvents due to carboxylic acid
2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid Sulfanyl acetic acid group, 4-chlorophenyl substituent 414.70 Research chemical (exact applications unspecified) Higher molecular weight; potential for nucleophilic substitution reactions
(Z)-3-(4-Bromoanilino)-1-ferrocenylbut-2-en-1-one Ferrocenyl group, Z-configuration ~425 (estimated) Organometallic chemistry, catalysis Redox-active due to ferrocene; stereochemical sensitivity

Stability and Handling

  • Thermal Stability: this compound is stable at room temperature, whereas dithiocarboxylate derivatives (e.g., Benzyl 2-(4-bromoanilino)-4,4-dimethyl-6-oxocyclohex-1-enecarbodithioate) require controlled conditions to prevent sulfur degradation .
  • Hazard Profile: The target compound is classified as non-hazardous, unlike analogs with volatile substituents (e.g., ferrocene derivatives), which may pose flammability risks .

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